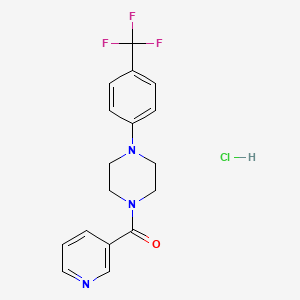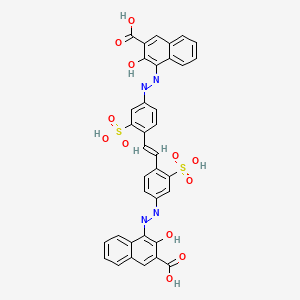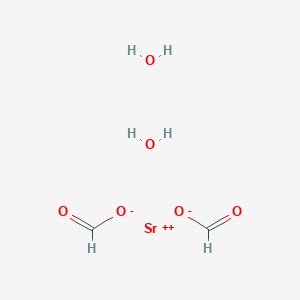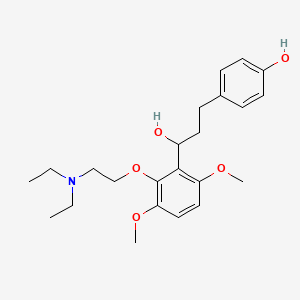
OsvaRen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OsvaRen is a pharmaceutical compound used primarily as a phosphate binder in patients with chronic kidney disease undergoing dialysis. It is a combination of calcium acetate and magnesium carbonate, which work together to reduce high blood phosphate levels, a common issue in patients with renal impairment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
OsvaRen is synthesized by combining calcium acetate and magnesium carbonate. The preparation involves the reaction of calcium acetate with magnesium carbonate under controlled conditions to form a stable compound that can effectively bind phosphate in the gastrointestinal tract .
Industrial Production Methods
The industrial production of this compound involves the precise mixing of calcium acetate and magnesium carbonate in specific ratios to ensure the correct dosage of each component. The mixture is then processed into film-coated tablets, which are designed to be taken orally. The tablets are produced under stringent quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
OsvaRen undergoes several chemical reactions in the body, primarily involving the binding of phosphate. The key reactions include:
Phosphate Binding: Calcium acetate and magnesium carbonate react with dietary phosphate to form insoluble calcium and magnesium phosphate salts, which are then excreted in the feces
Common Reagents and Conditions
The primary reagents involved in the reactions of this compound are calcium acetate, magnesium carbonate, and dietary phosphate. The reactions occur in the gastrointestinal tract under physiological conditions, typically at a pH of 6-8 .
Major Products Formed
The major products formed from the reactions of this compound are insoluble calcium phosphate and magnesium phosphate salts, which are excreted from the body, thereby reducing serum phosphate levels .
Wissenschaftliche Forschungsanwendungen
OsvaRen has several scientific research applications, particularly in the fields of medicine and nephrology. Some of its key applications include:
Treatment of Hyperphosphatemia: This compound is used to manage high blood phosphate levels in patients with chronic kidney disease undergoing dialysis.
Comparative Studies: This compound has been compared with other phosphate binders, such as sevelamer hydrochloride, in clinical trials to evaluate its effectiveness and safety
Wirkmechanismus
The mechanism of action of OsvaRen involves the binding of dietary phosphate in the gastrointestinal tract. Calcium acetate and magnesium carbonate react with phosphate to form insoluble salts, which are then excreted in the feces. This process reduces the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels. The compound’s effectiveness is enhanced by its ability to bind phosphate at a pH of 6-8, making it suitable for patients with varying levels of stomach acidity .
Vergleich Mit ähnlichen Verbindungen
OsvaRen is often compared with other phosphate binders, such as:
Sevelamer Hydrochloride (Renagel): Both this compound and sevelamer hydrochloride are effective in reducing serum phosphate levels. .
Calcium Carbonate: While calcium carbonate is also used as a phosphate binder, it carries a higher risk of hypercalcemia compared to this compound, which combines calcium acetate with magnesium carbonate to mitigate this risk
This compound’s unique combination of calcium acetate and magnesium carbonate offers a balanced approach to phosphate binding, reducing the risk of hypercalcemia and providing a cost-effective alternative to other phosphate binders .
Eigenschaften
CAS-Nummer |
1173882-48-8 |
|---|---|
Molekularformel |
C5H6CaMgO7 |
Molekulargewicht |
242.48 g/mol |
IUPAC-Name |
calcium;magnesium;diacetate;carbonate |
InChI |
InChI=1S/2C2H4O2.CH2O3.Ca.Mg/c2*1-2(3)4;2-1(3)4;;/h2*1H3,(H,3,4);(H2,2,3,4);;/q;;;2*+2/p-4 |
InChI-Schlüssel |
JXDFHWDMILPNON-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
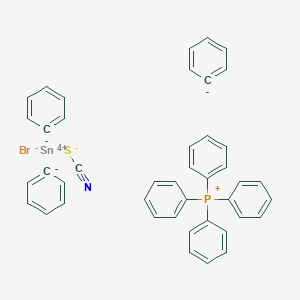


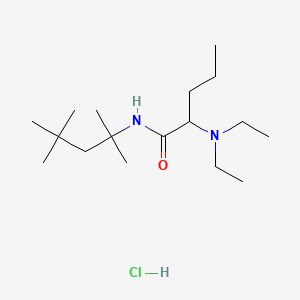
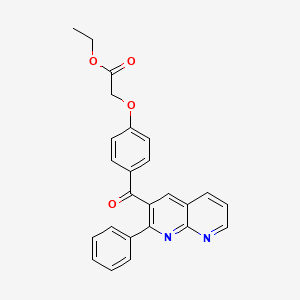

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)

